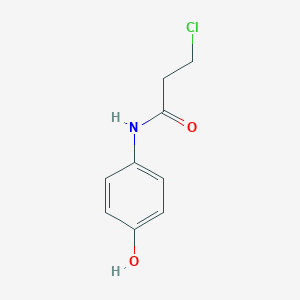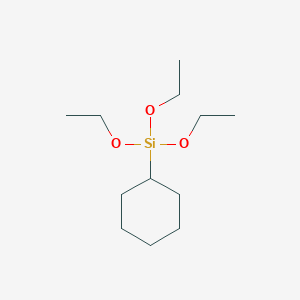
(Trietoxisilil)ciclohexano
Descripción general
Descripción
El metazoato de prednisolona sódica es un glucocorticoide sintético con propiedades antiinflamatorias e inmunomoduladoras. Se utiliza en el tratamiento de diversas afecciones inflamatorias y autoinmunitarias, así como en ciertos tipos de cáncer. Este compuesto es conocido por su capacidad de disminuir el número de linfocitos circulantes e inducir la diferenciación celular, proporcionando efectos antiinflamatorios tanto tópicos como sistémicos .
Aplicaciones Científicas De Investigación
El metazoato de prednisolona sódica tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de la química y las reacciones de los glucocorticoides.
Biología: Se emplea en la investigación sobre la diferenciación celular y la modulación de la respuesta inmunitaria.
Medicina: Se investiga por sus efectos terapéuticos en el tratamiento de enfermedades inflamatorias y autoinmunitarias, así como en ciertos tipos de cáncer.
Industria: Se utiliza en la formulación de productos farmacéuticos para uso tópico y sistémico
Safety and Hazards
Mecanismo De Acción
El mecanismo de acción del metazoato de prednisolona sódica implica la unión al receptor de glucocorticoides, lo que provoca cambios en la expresión genética. Esta unión disminuye la vasodilatación y la permeabilidad de los capilares, así como reduce la migración de leucocitos a los sitios de inflamación. El compuesto ejerce sus efectos a través de múltiples vías descendentes, incluida la inhibición de las citocinas proinflamatorias y la inducción de proteínas antiinflamatorias .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El metazoato de prednisolona sódica se puede sintetizar a través de una serie de reacciones químicas que implican la modificación de la prednisolona. La síntesis generalmente implica la esterificación de la prednisolona con ácido metazóico, seguida de la conversión a su forma de sal sódica. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos y catalizadores para facilitar el proceso de esterificación .
Métodos de producción industrial
En entornos industriales, la producción de metazoato de prednisolona sódica implica la síntesis química a gran escala utilizando reactores automatizados. El proceso incluye un control preciso de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar un alto rendimiento y pureza del producto final. El compuesto se purifica luego a través de técnicas de cristalización y filtración .
Análisis De Reacciones Químicas
Tipos de reacciones
El metazoato de prednisolona sódica experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula.
Sustitución: Las reacciones de sustitución pueden ocurrir en sitios específicos de la molécula, lo que lleva a la formación de derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, así como derivados sustituidos que pueden tener diferentes propiedades farmacológicas .
Comparación Con Compuestos Similares
Compuestos similares
Prednisolona: Un glucocorticoide similar al metazoato de prednisolona sódica pero sin la modificación del metazoato.
Prednisona: Un profármaco que se convierte en prednisolona en el hígado.
Dexametasona: Un glucocorticoide más potente con una mayor duración de acción
Singularidad
El metazoato de prednisolona sódica es único debido a su específica esterificación con ácido metazóico, lo que mejora su solubilidad y biodisponibilidad. Esta modificación permite una entrega más eficiente y efectos antiinflamatorios localizados en comparación con otros glucocorticoides .
Propiedades
IUPAC Name |
cyclohexyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGKAFZFOALBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1CCCCC1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576380 | |
| Record name | Cyclohexyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18151-84-3 | |
| Record name | (Triethoxysilyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18151-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane, (triethoxysilyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
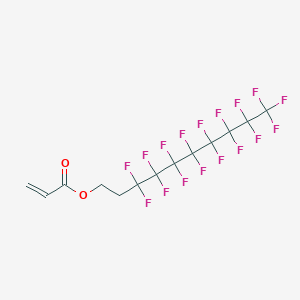
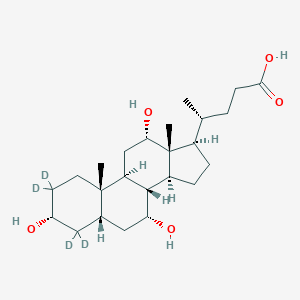
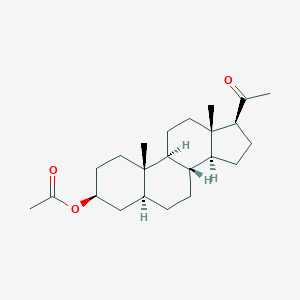



![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)





![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)
